molecular formula C8H15NO B3187531 3-N,N-dimethylaminocyclohexanone CAS No. 15676-74-1

3-N,N-dimethylaminocyclohexanone

Cat. No. B3187531
CAS RN: 15676-74-1
M. Wt: 141.21 g/mol
InChI Key: CRDLYEPKOVZEJC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

  • !Molecular Structure

Scientific Research Applications

Analgesic and Narcotic Antagonist Activities

  • 3-N,N-dimethylaminocyclohexanone derivatives have been found effective in relieving pain in animals. Some derivatives also exhibit narcotic antagonist activity, which can modify the cardiovascular, respiratory, and behavioral depression caused by other analgesics. These compounds, such as 4-(m-hydroxyphenyl)-4-dimethylaminocyclohexanone, show mixed analgesic and narcotic antagonist activities (Blackstone & Bowman, 1999).

Antidepressant Biochemical Profile

  • Wy-45,030, a novel bicyclic compound containing this compound, has demonstrated a neurochemical profile predictive of antidepressant activity. It inhibits rat brain imipramine receptor binding and monoamine uptake, without inhibiting monoamine oxidase or exhibiting antimuscarinic effects (Muth et al., 1986).

Toxicity Studies

  • Studies have been conducted on the embryotoxic and/or teratologic potency of compounds like N,N-dimethylamine in fertilized zebrafish eggs. Such studies are crucial for assessing the health risks of these compounds in the environment (Groth et al., 1993).

Antioxidant Activities

  • Some derivatives of this compound have been synthesized and investigated for their antioxidant activities. These derivatives have shown promise in activities related to neuroprotection, suggesting potential applications in treating conditions like Alzheimer's disease (Mohamed & El-Sayed, 2019).

Antimicrobial Activity

  • Novel derivatives of this compound have been synthesized and tested for their antimicrobial activities. These compounds displayed significant activity against various Gram-positive and Gram-negative bacteria and fungi (Ghorab et al., 2017).

Future Directions

: Gaber, H. M., Bagley, M. C., Muhammad, Z. A., & Gomha, S. M. (2017). Recent developments in chemical reactivity of N, N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(24), 14683-14696. Link

properties

IUPAC Name

3-(dimethylamino)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9(2)7-4-3-5-8(10)6-7/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDLYEPKOVZEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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